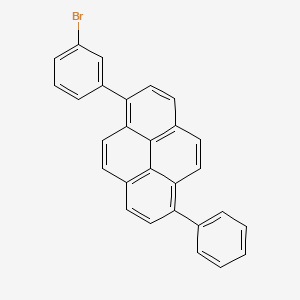

1-(3-Bromophenyl)-6-phenylpyrene

Beschreibung

Significance of Pyrene (B120774) Core in Organic Electronics and Materials Science

The pyrene core is a cornerstone in the development of advanced organic materials due to its unique electronic and photophysical characteristics. Its large, planar, and electron-rich aromatic system facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. This property makes pyrene derivatives promising candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

Furthermore, pyrene is known for its strong fluorescence with high quantum yields. chinesechemsoc.org It exhibits a characteristic vibronic structure in its emission spectrum and is particularly known for its ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. This excimer formation is highly sensitive to the distance and orientation between pyrene molecules, a property that has been extensively used in sensing and bio-imaging applications. The ability to modify the emission color and efficiency through substitution makes pyrene a versatile building block for creating new fluorescent materials. lboro.ac.uk

Overview of Substituted Pyrene Architectures Relevant to 1-(3-Bromophenyl)-6-phenylpyrene

The properties of pyrene can be significantly altered by introducing substituents at different positions on its core. The substitution pattern dictates the molecular architecture and, consequently, the material's bulk properties. For instance, attaching bulky groups can prevent the strong intermolecular interactions that often lead to aggregation-caused quenching of fluorescence in the solid state.

In the context of this compound, the focus is on 1,6-disubstituted pyrenes. This substitution pattern is asymmetric, which can influence the molecule's packing in the solid state and its electronic properties. The introduction of aryl groups, such as phenyl and bromophenyl, at the 1 and 6 positions can extend the π-conjugation of the pyrene core, leading to changes in the absorption and emission spectra. The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular structures.

Regioselectivity Challenges and Opportunities in Pyrene Functionalization

The functionalization of pyrene presents significant challenges in controlling the position of the incoming substituents, a concept known as regioselectivity. The pyrene molecule has several reactive sites, but electrophilic substitution reactions preferentially occur at the 1, 3, 6, and 8 positions, which are the most electron-rich. nih.gov Direct bromination of pyrene, for example, typically yields a mixture of 1-bromopyrene (B33193), and various di-, tri-, and tetrabrominated isomers, with 1,3,6,8-tetrabromopyrene (B107014) being a common product upon exhaustive bromination.

Achieving specific disubstitution patterns, such as 1,6-disubstitution, is a non-trivial synthetic challenge. Direct partial bromination of pyrene is often unselective, leading to a mixture of isomers that are difficult to separate. Therefore, chemists have developed indirect methods and multi-step synthetic sequences to achieve the desired regioselectivity. These strategies often involve the use of directing groups or the synthesis of a pre-functionalized precursor that guides the subsequent substitution to the desired positions. acs.org

One of the most powerful methods for introducing aryl groups onto the pyrene core is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyrene (like 1,6-dibromopyrene) with a boronic acid or boronic ester in the presence of a palladium catalyst. The synthesis of the required 1,6-dihalopyrene precursor is itself a synthetic hurdle that must be overcome to enable the synthesis of asymmetrically substituted derivatives like this compound. The development of regioselective C-H borylation reactions has also emerged as a powerful tool for creating specific substitution patterns on pyrene. acs.org

Despite these challenges, the ability to regioselectively functionalize pyrene opens up vast opportunities for creating novel materials with tailored properties for specific applications in organic electronics and beyond.

Research Findings on Substituted Pyrenes

Photophysical Properties of 1,6-Diarylpyrenes

The introduction of aryl substituents at the 1 and 6 positions of the pyrene core generally leads to a red-shift in both the absorption and emission spectra compared to unsubstituted pyrene. This is due to the extension of the π-conjugated system. The degree of this shift depends on the nature of the aryl group and its substituents. For 1,6-diphenylpyrene, a blue emission is typically observed. The photoluminescence quantum yield (PLQY) of these materials in solution is often high, a characteristic feature of the pyrene chromophore.

The table below summarizes typical photophysical data for related 1,6-diarylpyrene compounds. It is anticipated that this compound would exhibit properties within these ranges.

| Compound Family | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) |

| 1,6-Diarylpyrenes | 350-400 | 420-480 | 0.5 - 0.9 |

Note: The data presented are general ranges for the 1,6-diarylpyrene family and are not specific experimental values for this compound.

Thermal Properties of Substituted Pyrenes

The thermal stability of pyrene derivatives is a critical factor for their application in electronic devices, which often involve high-temperature processing steps and require long operational lifetimes. The introduction of bulky aryl groups at the 1 and 6 positions generally enhances the thermal stability of the pyrene core. The decomposition temperature (Td), often measured as the temperature at which 5% weight loss occurs in thermogravimetric analysis (TGA), is typically high for these compounds. The glass transition temperature (Tg), a key parameter for amorphous thin-film stability, is also influenced by the nature of the substituents.

The expected thermal properties for this compound, based on data for similar structures, are outlined below.

| Compound Family | Decomposition Temperature (Td, °C) | Glass Transition Temperature (Tg, °C) |

| 1,6-Diarylpyrenes | > 350 | > 100 |

Note: The data presented are general ranges for the 1,6-diarylpyrene family and are not specific experimental values for this compound.

Eigenschaften

CAS-Nummer |

918655-02-4 |

|---|---|

Molekularformel |

C28H17Br |

Molekulargewicht |

433.3 g/mol |

IUPAC-Name |

1-(3-bromophenyl)-6-phenylpyrene |

InChI |

InChI=1S/C28H17Br/c29-22-8-4-7-21(17-22)24-14-10-20-11-15-25-23(18-5-2-1-3-6-18)13-9-19-12-16-26(24)28(20)27(19)25/h1-17H |

InChI-Schlüssel |

RCTSGBCZPWNVLH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC(=CC=C6)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 3 Bromophenyl 6 Phenylpyrene and Analogues

Strategies for Incorporating Phenyl and Bromophenyl Moieties onto the Pyrene (B120774) Core

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of pyrene. mdpi.comyoutube.comyoutube.com

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a highly effective method for creating aryl-aryl bonds. researchgate.netlibretexts.org For the synthesis of 1-(3-Bromophenyl)-6-phenylpyrene, a sequential Suzuki-Miyaura coupling starting from 1,6-dibromopyrene (B158639) is a logical and efficient strategy. researchgate.netnih.gov

This stepwise approach involves a first Suzuki-Miyaura coupling to introduce the phenyl group, followed by a second coupling to introduce the 3-bromophenyl group. The key to this strategy is the ability to perform a selective mono-arylation of 1,6-dibromopyrene. This can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the reagents, the reaction temperature, and the choice of catalyst and ligand. nih.gov

A typical synthetic sequence would be:

Synthesis of 1,6-dibromopyrene: This can be achieved by the direct bromination of pyrene. researchgate.net

Monophenylation of 1,6-dibromopyrene: A Suzuki-Miyaura coupling with phenylboronic acid under controlled conditions to yield 1-bromo-6-phenylpyrene (B3257764).

Second Suzuki-Miyaura Coupling: Reaction of 1-bromo-6-phenylpyrene with (3-bromophenyl)boronic acid to afford the final product, this compound.

Alternatively, a one-pot sequential Suzuki-Miyaura coupling can be employed, where the second arylboronic acid is added to the reaction mixture after the completion of the first coupling step. nih.gov This approach can improve efficiency by reducing the number of purification steps.

Table 1: Representative Conditions for Stepwise Suzuki-Miyaura Coupling

| Step | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1. Mono-arylation | 1,6-dibromopyrene, Phenylboronic acid (1.1 eq) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | ~60-70 |

| 2. Di-arylation | 1-bromo-6-phenylpyrene, (3-bromophenyl)boronic acid (1.5 eq) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | ~70-80 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.orgorganic-chemistry.org While not directly applicable to the synthesis of the all-carbon skeleton of this compound, this methodology is crucial for the synthesis of important classes of pyrene analogues, such as aminopyrenes. For instance, 1-bromopyrene (B33193) can be coupled with various amines to introduce amino functionalities, which can significantly alter the electronic and photophysical properties of the pyrene core. researchgate.netchemspider.com These amino-substituted pyrenes can then undergo further functionalization.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyrenes

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromopyrene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~80-90 |

| 1,6-Dibromopyrene | Diphenylamine (2.2 eq) | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | ~75-85 |

Other palladium-catalyzed cross-coupling reactions, such as the Stille, Hiyama, and Negishi couplings, can also be employed for the arylation of pyrene. These reactions utilize different organometallic reagents (organotin, organosilicon, and organozinc, respectively) and may offer advantages in specific cases, such as improved functional group tolerance or different reactivity profiles. While less common than the Suzuki-Miyaura coupling for this particular transformation, they represent valuable alternatives in the synthetic chemist's toolbox.

Direct Arylation and Bromination Strategies

Direct functionalization of the pyrene core through C-H activation or electrophilic substitution offers a more atom-economical approach to substituted pyrenes.

Direct bromination of pyrene is a well-established method for producing brominated pyrene precursors. chemspider.com Depending on the reaction conditions and the stoichiometry of the brominating agent, mono-, di-, tri-, and tetrabrominated pyrenes can be obtained. For the synthesis of 1,6-dibromopyrene, direct bromination of pyrene with two equivalents of bromine is a common procedure.

Direct C-H arylation is a powerful technique that avoids the need for pre-functionalized starting materials. researchgate.netthieme-connect.de Palladium-catalyzed direct C-H arylation of pyrene with aryl halides, such as 3-bromophenyl bromide, could potentially offer a more direct route to the target molecule. However, controlling the regioselectivity of direct C-H activation on the pyrene core can be challenging, often leading to mixtures of isomers. Directing groups are often employed to achieve high regioselectivity. thieme-connect.de

Multi-step Convergent Syntheses

For complex, asymmetrically substituted pyrenes, a convergent synthetic strategy can be highly effective. This approach involves the synthesis of two or more fragments that are then coupled together in the final steps. For this compound, a convergent synthesis could involve the preparation of a 1-bromo-6-lithiopyrene intermediate, which could then be reacted with a phenyl-containing electrophile, or a similar strategy involving Grignard reagents or other organometallic species. While potentially longer, convergent syntheses can offer greater control and flexibility, especially for the preparation of a library of related compounds.

Precursor Synthesis and Intermediate Functionalization

The foundation for synthesizing this compound lies in the preparation of key building blocks: functionalized pyrene cores and the appropriate phenyl-based reagents.

Synthesis of Bromopyrene Intermediates

Bromopyrenes are essential intermediates in the synthesis of more complex pyrene derivatives, serving as versatile handles for carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The substitution pattern of these bromo-precursors is critical as it dictates the final structure and properties of the target molecule. mdpi.comresearchgate.net The synthesis of various bromopyrenes, including mono-, di-, tri-, and tetrabrominated isomers, has been explored extensively. mdpi.comnih.gov

Historically, 1-bromopyrene was first synthesized in 1937 by the direct bromination of pyrene using a bromine solution in carbon tetrachloride, yielding a yellow crystalline product. mdpi.comnih.gov Modern and optimized methods have since been developed to improve yield and selectivity. For instance, high-purity 1-bromopyrene can be synthesized by reacting pyrene with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromohydantoin). google.com Another effective method involves the reaction of pyrene with hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). researchgate.net The use of N-Bromosuccinimide (NBS) is also a common strategy for the bromination of pyrene. researchgate.net

For the synthesis of disubstituted pyrenes, such as the backbone needed for the title compound, precursors like 1,6-dibromopyrene or 1,8-dibromopyrene (B1583609) are required. The synthesis of specific isomers can be challenging due to the electronic nature of the pyrene core, which preferentially directs electrophilic substitution to the 1, 3, 6, and 8 positions (the non-K region). mdpi.comresearchgate.netuky.edu The synthesis of 1,3,6,8-tetrabromopyrene (B107014), for example, can be achieved with high yield by reacting pyrene with excess bromine in nitrobenzene (B124822) at elevated temperatures. nih.gov The synthesis of specific dibromo-isomers often requires more complex, multi-step procedures to achieve the desired substitution pattern. The synthesis of 2-bromopyrene, for instance, can be accomplished via a diazotization deamination process starting from 1-amino-2-bromopyrene. google.com

Table 1: Selected Synthetic Conditions for Bromopyrene Intermediates

| Target Intermediate | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromopyrene | Pyrene, Bromine | Carbon Tetrachloride (CCl₄) | Stirring for 2 hours | 71% | mdpi.com |

| 1-Bromopyrene | Pyrene, Dibromohydantoin | Not specified | 20-25 °C, 30 +/- 5 minutes | >95% (crude) | google.com |

| 1-Bromopyrene | Pyrene, N-Bromosuccinimide (NBS) | Not specified | Room temperature, overnight | 94% | researchgate.net |

| 2-Bromopyrene | 1-Amino-2-bromopyrene, NaNO₂, H₂SO₄, H₃PO₂ | Aqueous | Diazotization at 0-5 °C, then reduction | High | google.com |

| 1,3,6,8-Tetrabromopyrene | Pyrene, Bromine | Nitrobenzene | 120 °C, overnight | 98% | nih.gov |

Synthesis of Bromophenyl-Containing Reagents

The "3-bromophenyl" moiety in the target molecule is typically introduced using an organometallic reagent in a cross-coupling reaction. A standard precursor for this purpose is (3-bromophenyl)boronic acid, which is used in Suzuki-Miyaura coupling reactions. mdpi.com

The synthesis of bromophenyl derivatives can be achieved through various bromination methods. For example, 4-bromophenyl derivatives can be prepared by reacting a phenyl compound with a bromide source in the presence of an oxidizing agent and an acid. google.com This general principle of electrophilic aromatic substitution can be adapted to produce different isomers. Another potential source of bromide for these reactions is industrial wastewater from processes like Grignard reactions, which can be treated to generate bromine in situ for the bromination of phenyl derivatives. google.com For the synthesis of the specific this compound, a pre-functionalized reagent like (3-bromophenyl)boronic acid or a corresponding Grignard or organolithium reagent would be reacted with a suitable brominated pyrene precursor.

Reaction Optimization and Selectivity Control

The key step in assembling this compound is the palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. mdpi.com This reaction forms a C-C bond between the bromopyrene intermediate and the bromophenyl and phenyl reagents. mdpi.com Optimizing the reaction is crucial for maximizing yield and purity. covasyn.com

Key parameters that require careful optimization include the choice of catalyst, ligand, base, solvent, reaction temperature, and catalyst loading. covasyn.comnih.gov For Suzuki couplings, palladium catalysts are highly efficient, though nickel catalysts can also be used. mdpi.com The choice of phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, can significantly influence reaction outcomes. rsc.org

Several strategies exist for optimizing these complex, interacting variables:

Temperature and Catalyst Loading : Lowering catalyst loading is economically and environmentally desirable. Studies have shown that palladium loadings as low as 0.01 mol% can be highly efficient under optimized temperature conditions, often around 80-90 °C. mdpi.comnih.gov

Aqueous Media : Performing Suzuki reactions in water using specialized catalysts, such as those incorporating cyclodextrins to solubilize hydrophobic reactants, represents a greener and more economical approach. nih.gov

Automated and High-Throughput Methods : Modern approaches to optimization employ automated systems. Droplet-flow microfluidics can be used to run a large number of experiments to screen variables like catalyst, ligand, temperature, and time simultaneously. rsc.org

Machine Learning and Design of Experiments (DoE) : Advanced computational tools can accelerate optimization. Deep learning models and DoE methodologies can analyze the complex relationships between reaction parameters to predict the optimal conditions for achieving the highest yield, reducing time-consuming trial-and-error experimentation. covasyn.comrsc.org

For an asymmetrically substituted compound like this compound, selectivity is paramount. This is typically achieved through a sequential cross-coupling strategy starting from a di-functionalized precursor like 1,6-dibromopyrene. By carefully controlling the stoichiometry and reaction conditions, one aryl group (e.g., phenyl) can be coupled first, followed by the second, different aryl group (3-bromophenyl).

Table 2: Strategies for Suzuki-Miyaura Coupling Optimization

| Parameter/Method | Description | Key Findings/Benefits | Reference |

|---|---|---|---|

| Catalyst Loading | Minimizing the amount of palladium catalyst used. | Highly efficient reactions with loadings as low as 0.01 mol%. Reduces cost and metal contamination. | mdpi.comnih.gov |

| Reaction Temperature | Finding the optimal temperature for catalyst turnover. | Yield and turnover number (TON) are highly sensitive to temperature; often optimal around 80-90 °C. | nih.gov |

| Automated Screening | Using microfluidic systems for high-throughput experimentation. | Allows for rapid optimization of multiple variables (catalyst, ligand, temp, time) in a small number of runs. | rsc.org |

| Deep Learning | Training models on existing data to predict optimal conditions. | Can determine the best catalyst, loading, and temperature for new, unseen reactions. | rsc.org |

| Aqueous Solvents | Using water as the reaction medium with appropriate catalysts/ligands. | Greener, economically convenient, and sustainable protocol. | nih.gov |

Purification and Isolation Techniques for Complex Pyrene Derivatives

The final stage in obtaining pure this compound involves rigorous purification to remove unreacted starting materials, catalyst residues, and side products. As a complex polycyclic aromatic hydrocarbon (PAH), specialized techniques are required. researchgate.net The purification of PAHs can be a labor-intensive process, often requiring a multi-step approach to achieve high purity. researchgate.netacs.org

Commonly employed purification methods include:

Column Chromatography : This is a fundamental technique for separating PAHs. Columns packed with silica (B1680970) gel or alumina (B75360) are frequently used to fractionate the crude product mixture based on polarity. researchgate.netacs.org

Gel Permeation Chromatography (GPC) : GPC, also known as size exclusion chromatography, separates molecules based on their size. It is effective for removing larger or smaller impurities from the target compound. researchgate.netacs.org

Thin-Layer Chromatography (TLC) : TLC is used both for monitoring reaction progress and for purification on a preparative scale. It can effectively separate compounds with minor differences in polarity. researchgate.netacs.orgresearchgate.net

Adsorption : Materials like activated carbon have a high affinity for PAHs and can be used to adsorb impurities from a solution. mdpi.comnih.gov

Crystallization/Recrystallization : This is a powerful technique for obtaining highly pure crystalline solids. For some pyrene derivatives, a unique method involving the formation of a complex with picric acid can be used. The complex crystallizes out, and the pure pyrene derivative is then recovered by decomposing the complex with a base. google.com

The purity of the final isolated product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.netacs.org

Table 3: Common Purification Techniques for Pyrene Derivatives and PAHs

| Technique | Principle of Separation | Application Notes | Reference |

|---|---|---|---|

| Column Chromatography | Adsorption/Polarity | Standard first step in purification using silica gel or alumina. | researchgate.netacs.org |

| Gel Permeation Chromatography (GPC) | Molecular Size | Used to separate by size, often after initial column chromatography. | researchgate.netacs.org |

| Thin-Layer Chromatography (TLC) | Adsorption/Polarity | Used for monitoring and preparative separation of closely related compounds. | researchgate.netacs.orgresearchgate.net |

| Adsorption | Surface Binding | Activated carbon is effective for removing PAH impurities. | mdpi.comnih.gov |

| Complexation-Crystallization | Chemical Derivatization | Formation of a crystalline complex (e.g., with picric acid) followed by release of the pure compound. | google.com |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For compounds like 1-(3-bromophenyl)-6-phenylpyrene, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. researchgate.net The calculated exact mass of C₂₈H₁₇Br is 432.0514 g/mol . nih.gov HRMS analysis would confirm this molecular formula by providing an experimental mass value with a very low margin of error. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another valuable technique, particularly for analyzing large and non-volatile molecules. frontiersin.orgnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the molecule. nih.gov This technique would be useful for confirming the molecular weight of this compound and for analyzing its purity. nih.gov

| Property | Value |

| Molecular Formula | C₂₈H₁₇Br |

| Molecular Weight | 433.3 g/mol nih.gov |

| Exact Mass | 432.0514 g/mol nih.gov |

| Note: This table contains computed data. |

Spectrophotometric Investigations (UV/Vis, Fluorescence, Phosphorescence)

Spectrophotometric techniques are employed to study the electronic transitions and emissive properties of molecules.

Solution-State Photophysical Properties

In solution, this compound is expected to exhibit distinct absorption and emission spectra.

UV-Visible (UV/Vis) Spectroscopy reveals the wavelengths of light a molecule absorbs. For pyrene (B120774) derivatives, absorption spectra typically show characteristic bands corresponding to π-π* transitions within the aromatic system. researchgate.net The substitution with phenyl and bromophenyl groups would be expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyrene, due to the extension of the π-conjugated system. core.ac.uk

Fluorescence Spectroscopy measures the light emitted from a molecule after it has been excited by absorbing light. Pyrene and its derivatives are known for their strong fluorescence. The emission spectrum of this compound in solution would likely show a structured emission band, characteristic of the pyrene core. The position and intensity of this emission can be influenced by the solvent polarity. worktribe.com The presence of the heavy bromine atom could potentially influence the fluorescence quantum yield and lifetime through the heavy-atom effect, which can promote intersystem crossing to the triplet state.

Solid-State Emission Characteristics

The emission properties of this compound in the solid state can differ significantly from its behavior in solution. In the solid state, intermolecular interactions, such as π-π stacking, play a crucial role in determining the emission characteristics. core.ac.uk The bulky phenyl and bromophenyl substituents on the pyrene core are expected to hinder close packing and the formation of excimers (excited-state dimers), which often leads to quenched or red-shifted, broad emission in pyrene itself. worktribe.com This steric hindrance can help preserve the monomer emission, potentially leading to efficient solid-state fluorescence. core.ac.uk

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. By measuring the current response to a varying potential, the oxidation and reduction potentials of this compound can be determined. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is critical for evaluating the potential of this compound in electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The electrochemical behavior would be influenced by the electron-donating and -withdrawing nature of the substituents on the pyrene core.

X-ray Diffraction Studies for Solid-State Conformation

Note: As of the latest literature search, specific computational studies focusing exclusively on this compound are not available. Therefore, this article synthesizes theoretical principles and findings from computational studies on analogous compounds, such as substituted pyrenes and bromophenyl derivatives, to provide insights into the likely computational and theoretical characteristics of the target molecule.

Reactivity and Transformation Pathways

Regioselective Functionalization of Pyrene (B120774) in Substituted Derivatives

The synthesis of asymmetrically substituted pyrenes like 1-(3-bromophenyl)-6-phenylpyrene relies on the regioselective functionalization of the pyrene core. The pyrene molecule has distinct reactive sites, with the 1, 3, 6, and 8 positions (non-K region) being the most susceptible to electrophilic aromatic substitution due to their higher electron density. nih.govresearchgate.netrsc.org The 2 and 7 positions are less reactive. rsc.orgresearchgate.net

The introduction of substituents onto the pyrene core is often achieved through a stepwise approach. One common strategy involves the initial bromination of pyrene. mdpi.comnih.gov Depending on the reaction conditions, mono-, di-, tri-, or even tetrabrominated pyrenes can be obtained. nih.gov For the synthesis of 1,6-disubstituted pyrenes, 1,6-dibromopyrene (B158639) is a crucial intermediate. mdpi.com This dibrominated precursor can then undergo selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce different aryl groups at the 1 and 6 positions. mdpi.commdpi.com

For instance, to synthesize this compound, one could envision a multi-step synthesis starting from pyrene. This would likely involve:

Dibromination of Pyrene: Selective bromination to yield 1,6-dibromopyrene. mdpi.com

Monosubstitution: A controlled Suzuki-Miyaura coupling reaction with phenylboronic acid to replace one of the bromine atoms with a phenyl group, yielding 1-bromo-6-phenylpyrene (B3257764).

Second Substitution: A subsequent Suzuki-Miyaura coupling with 3-bromophenylboronic acid to introduce the second aryl group, resulting in the final product.

Alternatively, a more direct approach could involve the reaction of 1-bromopyrene (B33193) with the appropriate boronic acids in a sequential manner. researchgate.net The precise control of stoichiometry and reaction conditions is critical to achieve the desired regioselectivity and avoid the formation of unwanted isomers. nih.govresearchgate.net

Post-Synthetic Modifications on this compound

The presence of the bromine atom on the phenyl ring of this compound opens up a wide array of possibilities for post-synthetic modifications. The carbon-bromine bond serves as a versatile handle for introducing various functional groups through transition metal-catalyzed cross-coupling reactions. nih.gov

Key Post-Synthetic Modification Reactions:

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl compounds | mdpi.comlibretexts.org |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Arylalkynes | mdpi.com |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Arylamines | mdpi.com |

| Stille Coupling | Organostannanes, Pd catalyst | Biaryl compounds | mdpi.com |

| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | Biaryl compounds | nih.gov |

These reactions allow for the precise tuning of the electronic and photophysical properties of the pyrene derivative. For example, a Suzuki-Miyaura coupling reaction could be employed to replace the bromine atom with another aryl or heteroaryl group, extending the π-conjugated system and potentially shifting the fluorescence emission to longer wavelengths. mdpi.comnih.gov Similarly, a Sonogashira coupling could introduce an ethynyl-linked substituent, which is known to influence the electronic communication within the molecule. researchgate.net The Buchwald-Hartwig amination offers a route to introduce nitrogen-containing functionalities, which can act as electron-donating groups and impact the charge-transport properties of the material. mdpi.com

The choice of catalyst, ligands, base, and solvent is crucial for the success of these transformations, as they can influence the reaction yield and selectivity. mdpi.comnih.gov The presence of the bulky pyrene moiety might also exert steric effects that need to be considered when designing the reaction conditions.

Role of Bromine Substituent in Directed Reactions (e.g., Electrophilicity/Nucleophilicity)

The bromine atom on the phenyl ring of this compound plays a dual role in directing subsequent reactions.

Electrophilicity:

The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing nature of the halogen. youtube.com This makes it susceptible to attack by nucleophiles. While direct nucleophilic aromatic substitution (SNAr) on a bromobenzene (B47551) derivative is generally difficult, it can be facilitated by strong electron-withdrawing groups on the aromatic ring or by using highly reactive nucleophiles under specific conditions. acs.org However, the more common and synthetically useful reactions at this site involve the aforementioned palladium-catalyzed cross-coupling reactions, where the initial step is the oxidative addition of the C-Br bond to the palladium(0) catalyst. libretexts.org

Nucleophilicity:

The bromine atom itself possesses lone pairs of electrons, which can impart weak nucleophilic character. However, in the context of the reactions discussed, its role as a leaving group in transition metal-catalyzed processes is far more significant. makingmolecules.com

The bromine atom can also influence the reactivity of the pyrene core itself. The electron-withdrawing effect of the bromophenyl group can slightly deactivate the pyrene ring towards further electrophilic substitution. However, this effect is generally modest, and the primary directing influence for any subsequent functionalization on the pyrene core would still be the existing phenyl and bromophenyl substituents.

Intermolecular Interactions and Self-Assembly Behavior

The extended π-conjugated system of the pyrene core in this compound gives rise to strong intermolecular π-π stacking interactions. researchgate.netmdpi.com These interactions are a key driving force for the self-assembly of pyrene derivatives into ordered structures in the solid state and in solution. acs.orgrsc.org The planarity of the pyrene unit facilitates close packing, which is crucial for efficient charge transport in organic electronic devices. acs.org

The presence of the phenyl and bromophenyl substituents influences the specific packing arrangement. The bulky nature of these groups can lead to a variety of crystal packing motifs, including herringbone, slipped-stack, and other arrangements. acs.orgroyalsocietypublishing.org The specific arrangement determines the degree of orbital overlap between adjacent molecules and, consequently, the electronic properties of the material. acs.org

The bromine atom can also participate in specific non-covalent interactions, such as halogen bonding (C-Br···X, where X is a halogen, oxygen, or nitrogen atom) and other weak intermolecular forces. rsc.org These interactions can provide an additional level of control over the self-assembly process, leading to the formation of well-defined supramolecular architectures. rsc.org For instance, Br···S interactions have been shown to facilitate ordered molecular packing in some systems. rsc.org

The study of the crystal structure of pyrene derivatives through techniques like single-crystal X-ray diffraction is essential to understand the intricate details of their intermolecular interactions and packing in the solid state. acs.orgrsc.org This knowledge is critical for establishing structure-property relationships and for the rational design of new materials with desired functionalities.

Applications in Advanced Functional Materials

Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility of pyrene (B120774) makes it a promising candidate for the active semiconductor layer in OFETs. researchgate.netuky.edu The performance of OFETs is highly dependent on the molecular packing and ordering in the thin film state. While the bulky substituents in 1-(3-bromophenyl)-6-phenylpyrene are designed to reduce ACQ in OLEDs, this can be a double-edged sword for OFET applications where close π–π stacking is often beneficial for efficient charge transport.

However, research on asymmetrically functionalized pyrene derivatives has shown that careful molecular design can lead to materials with good OFET performance. rsc.orgrsc.org The introduction of different substituents can tune the energy levels (HOMO and LUMO) of the material to facilitate charge injection from the electrodes. While specific OFET performance data for this compound is not available, the broader class of pyrene derivatives continues to be explored for this application.

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, pyrene derivatives are utilized for their strong light absorption and excellent charge-transporting properties. uky.edu They can function as either the donor or acceptor material in the bulk heterojunction active layer of an OPV device. The broad absorption spectrum of pyrene-based materials allows for efficient harvesting of solar photons.

Recent studies have shown that incorporating pyrene derivatives as a third component in ternary organic solar cells can enhance power conversion efficiency (PCE) and improve device stability. For example, a pyrene-imidazole derivative used as an aggregation modifier in a PTB7-Th:PC71BM-based solar cell led to a PCE of 10.36%, a significant increase from the binary device. frontiersin.org Pyrene-based arylamine derivatives have also been successfully used as hole-transporting materials in highly efficient perovskite solar cells, achieving a PCE of 12.4%. acs.org These findings highlight the potential of this compound and related structures in the development of next-generation solar energy technologies.

The following table summarizes the performance of OPVs incorporating pyrene derivatives, indicating the potential of this class of materials.

| OPV System with Pyrene Derivative | Role of Pyrene Derivative | Power Conversion Efficiency (PCE) | Reference |

| PTB7-Th:PyPI:PC71BM | Aggregation Modifier | 10.36% | frontiersin.org |

| Mesoporous TiO2/CH3NH3PbI3/Py-C/Au | Hole-Transporting Material | 12.4% | acs.org |

| Dye-sensitized solar cell with COP-64 | Modified Photoanode | 10.0% | acs.org |

This table presents data for various pyrene derivatives in OPVs to illustrate the potential of this material class.

Supramolecular Assemblies and Nanopatterning

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The phenyl and bromophenyl substituents on the pyrene core of this compound can direct its assembly into complex supramolecular structures. The interplay of π–π stacking interactions between the pyrene cores and other intermolecular forces, such as dipole-dipole interactions involving the bromo-substituent, can lead to the formation of ordered patterns on surfaces.

On-Surface Self-Assembly Mechanisms

The spontaneous organization of molecules on solid surfaces into well-defined nanostructures, known as on-surface self-assembly, is a powerful strategy for creating functional surfaces. For pyrene derivatives, this process is governed by a delicate balance of intermolecular and molecule-substrate interactions. The large π-conjugated system of the pyrene core leads to significant van der Waals forces and π-π stacking interactions, which drive the molecules to form ordered arrangements. acs.org

The substitution pattern and the nature of the substituents on the pyrene core play a crucial role in determining the final supramolecular architecture. rsc.org In the case of this compound, the asymmetry of the substitution can lead to the formation of complex, non-centrosymmetric patterns on a surface. The interplay between the phenyl and bromophenyl groups will influence the packing of the molecules, potentially leading to hierarchical structures. nih.gov Studies on other pyrene derivatives have shown that the positions and number of substituents dictate the final supramolecular networks. rsc.org

Halogen Bonding in Directed Self-Assembly

A key feature of this compound is the presence of a bromine atom, which can participate in halogen bonding. Halogen bonding is a highly directional and specific non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the construction of robust and predictable assemblies. rsc.org

In the context of on-surface self-assembly, the bromine atom on the phenyl ring of this compound can act as a directional linker, guiding the arrangement of molecules into specific patterns. The directionality of halogen bonds, in concert with other interactions like hydrogen bonding and π-π stacking, can be exploited to create intricate and well-ordered two-dimensional (2D) networks. rsc.org The strength and directionality of these bonds can be tuned by the choice of the halogen atom and the interacting partner, offering a versatile strategy for designing surface-confined molecular architectures. rsc.org

Porous Aromatic Frameworks (PAFs) and Related Extended Structures

Porous aromatic frameworks (PAFs) are a class of porous organic polymers with high surface areas, exceptional stability, and tunable pore sizes. monash.edu These materials are constructed from rigid aromatic building blocks linked by strong covalent bonds. The properties of PAFs can be tailored by the choice of the molecular building blocks.

Design Principles for Charge Storage and Transport

The incorporation of large, π-conjugated systems like pyrene into the structure of PAFs is a promising strategy for developing materials for charge storage and transport. The extended π-delocalization within the pyrene core can facilitate the movement of charge carriers through the framework.

While direct studies on PAFs constructed from this compound are not available, research on other pyrene-based porous polymers provides valuable insights. The design principles for such materials involve creating a highly conjugated network to ensure efficient charge transport pathways. The porosity of the framework allows for the infiltration of electrolytes and the accommodation of ions, which is essential for electrochemical energy storage applications such as in pseudocapacitors or batteries. capes.gov.br The electrochemical performance of such materials is influenced by their electronic structure, which can be tuned by modifying the pyrene-based building blocks. capes.gov.br

Photocatalytic Applications

Pyrene-based materials have shown significant promise in the field of photocatalysis due to their ability to absorb visible light and generate electron-hole pairs. researchgate.net When incorporated into the structure of a PAF, the pyrene units can act as photosensitizers. The high surface area of PAFs provides an abundance of active sites for catalytic reactions. researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Current Limitations

1-(3-Bromophenyl)-6-phenylpyrene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₈H₁₇Br. nih.gov Its structure features a pyrene (B120774) core asymmetrically substituted with a phenyl group at the 1-position and a 3-bromophenyl group at the 6-position. This asymmetry is a key feature, as the nature and position of substituents on the pyrene core are known to significantly influence the molecule's electronic and photophysical properties. rsc.orgacs.org

The presence of the bromine atom offers a synthetically versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the potential creation of a diverse library of derivatives with tailored properties. The phenyl and bromophenyl substituents also disrupt the planarity of the pyrene core, which can influence its packing in the solid state and, consequently, its charge transport properties.

Prospects for Tailoring Molecular Structure for Enhanced Performance

The molecular architecture of this compound provides a fertile ground for structural modifications to enhance its performance in various applications. The bromine atom is the most apparent site for such modifications.

Table 1: Potential Structural Modifications of this compound and their Expected Impact

| Modification Site | Potential Reaction | Target Functionality | Expected Performance Enhancement |

| 3-Bromophenyl group | Suzuki Coupling | Electron-donating or electron-withdrawing groups | Tuning of HOMO/LUMO energy levels, shifting emission color in OLEDs. |

| 3-Bromophenyl group | Buchwald-Hartwig Amination | Hole-transporting moieties (e.g., carbazole, triphenylamine) | Improved hole injection and transport in OLEDs and OFETs. |

| 3-Bromophenyl group | Sonogashira Coupling | Extended π-conjugated systems | Red-shifted absorption and emission, enhanced charge carrier mobility. |

| Phenyl group | Electrophilic Substitution | Introduction of various functional groups | Fine-tuning of solubility, thermal stability, and solid-state packing. |

By strategically replacing the bromine atom with different functional groups, it is possible to systematically tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. For instance, introducing electron-donating groups would raise the HOMO level, facilitating hole injection in electronic devices. Conversely, attaching electron-withdrawing groups would lower the LUMO level, improving electron injection. This targeted tuning is crucial for optimizing the efficiency and color purity of OLEDs.

Furthermore, the introduction of bulky substituents can be used to control the intermolecular interactions and prevent aggregation-caused quenching of fluorescence, a common issue in solid-state luminescent materials. This could lead to materials with high photoluminescence quantum yields in thin films, a key requirement for efficient OLEDs.

Emerging Applications and Unexplored Reactivity

While the primary application focus for asymmetrically substituted pyrenes has been in organic electronics, the unique structure of this compound opens up possibilities in other emerging fields. rsc.org

The pyrene core is known for its ability to form excimers and its sensitivity to the local environment. This property, combined with the potential for functionalization at the bromine position, makes it a candidate for the development of fluorescent sensors. For example, by attaching a specific receptor group to the bromophenyl moiety, it might be possible to create a chemosensor that signals the presence of a target analyte through a change in its fluorescence emission.

The presence of the heavy bromine atom could also lead to interesting photophysical phenomena, such as enhanced intersystem crossing, which could be exploited in applications like photodynamic therapy or as a sensitizer (B1316253) in triplet-triplet annihilation upconversion systems.

The reactivity of the pyrene core itself, beyond the bromine substituent, remains largely unexplored for this specific molecule. The K-regions of the pyrene core (the 4, 5, 9, and 10 positions) are susceptible to certain chemical reactions. Investigating the selective functionalization of these positions in this compound could lead to the synthesis of novel, three-dimensional molecular architectures with unique properties and potential applications in areas such as molecular recognition and catalysis.

Q & A

Q. What are the optimal synthetic routes for preparing halogen-substituted bromophenyl compounds like 1-(3-Bromophenyl)-6-phenylpyrene, and what factors influence reaction yields?

Methodological Answer: The Claisen-Schmidt condensation under microwave irradiation is a highly efficient method for synthesizing bromophenyl derivatives. For example, chalcone analogs with 3-bromophenyl substituents (e.g., compound 3: (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) were synthesized in 62.32% yield using this method . Key factors affecting yields include:

- Substituent electronic effects : Electron-withdrawing groups (e.g., bromine) on the aromatic aldehyde enhance electrophilicity, improving condensation efficiency.

- Reaction time and temperature : Microwave irradiation reduces reaction time (e.g., 5–10 minutes) and minimizes side reactions compared to conventional heating.

- Solvent selection : Polar aprotic solvents like ethanol or DMF are preferred for solubility and microwave absorption.

Q. Which spectroscopic techniques are critical for characterizing bromophenyl-pyrene derivatives, and what key spectral features confirm their structural integrity?

Methodological Answer: A combination of 1H-NMR , 13C-NMR , and FTIR is essential. For example:

- 1H-NMR : In chalcone derivatives, trans-olefinic protons (δ 7.5–8.0 ppm, J = 15–16 Hz) confirm the α,β-unsaturated ketone system .

- FTIR : Strong carbonyl (C=O) stretches near 1650 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ validate functional groups .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or phenyl groups) corroborate the molecular formula .

Advanced Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the structural determination of brominated aromatic compounds?

Methodological Answer: SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) are critical for resolving crystallographic ambiguities:

- Twinning and disorder : SHELXL’s TWIN and PART commands can model twinned crystals or disordered bromine atoms, common in bromophenyl derivatives .

- High-resolution data : For pyrene-based compounds, data with resolution <1.0 Å allows precise localization of heavy atoms (Br) and π-π stacking interactions .

- Validation tools : R-factor convergence (<5%) and CheckCIF reports ensure structural reliability.

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in halogen-substituted derivatives like this compound?

Methodological Answer: SAR analysis involves:

- Substituent positioning : Compare IC50 values of analogs (e.g., 3-bromo vs. 4-bromo substitution). Compound 3 (3-bromophenyl) showed higher cytotoxicity (IC50 = 42.22 µg/mL) than para-substituted analogs, suggesting meta-substitution enhances bioactivity .

- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with activity.

- Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors in MCF-7 cells) to identify binding motifs .

Q. How should researchers address discrepancies in cytotoxicity data (e.g., IC50 variations) for bromophenyl derivatives across different cell lines?

Methodological Answer: To resolve contradictions:

- Standardize assay conditions : Use consistent cell viability indicators (e.g., Presto Blue™) and incubation times (24–48 hours) .

- Control for cell line variability : Test compounds on multiple lines (e.g., MCF-7 vs. Vero cells) to distinguish selective toxicity .

- Solubility optimization : Use DMSO concentrations ≤1% to avoid solvent-induced cytotoxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.